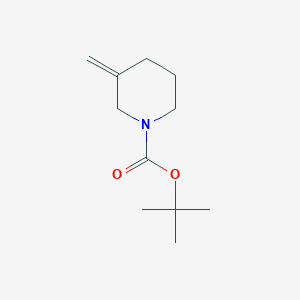

N-Boc-3-Methylenepiperidine

Description

Significance of Piperidine (B6355638) Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in the world of organic and medicinal chemistry. researchgate.netijnrd.orgnih.gov Its prevalence is underscored by its presence in a wide array of pharmaceuticals and naturally occurring alkaloids. researchgate.netijnrd.org Piperidine derivatives are integral components in over twenty classes of drugs, showcasing their broad therapeutic potential. researchgate.netnih.gov The inclusion of the piperidine scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net

The versatility of the piperidine ring allows for the synthesis of a diverse range of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. researchgate.netnih.gov These derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) modulatory effects. researchgate.netontosight.ai Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines remains a crucial objective in modern organic chemistry. nih.gov

Role of the N-Boc Protecting Group in Piperidine Chemistry

In the multi-step synthesis of complex molecules containing a piperidine ring, protecting the reactive secondary amine is often essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for the piperidine nitrogen. nbinno.com The N-Boc group is favored due to its stability under a variety of reaction conditions, particularly those involving nucleophiles and bases, and its straightforward removal under mild acidic conditions. organic-chemistry.orgacs.org

This "orthogonality" allows chemists to selectively perform reactions on other parts of the molecule without affecting the protected nitrogen. bloomtechz.com The introduction of the Boc group is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org Its subsequent removal, often using acids like trifluoroacetic acid (TFA), regenerates the free amine, which can then participate in further synthetic transformations. acs.org This strategic use of the N-Boc protecting group is fundamental to the successful synthesis of many complex piperidine-containing targets.

Specific Research Focus on N-Boc-3-Methylenepiperidine as a Versatile Intermediate

Within the family of N-Boc-piperidine derivatives, this compound has garnered significant attention as a highly versatile synthetic intermediate. chemicalbook.com Its structure, featuring an exocyclic double bond, provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This valuable building block serves as a precursor in the synthesis of various biologically active compounds. For instance, it is used in the preparation of spirocyclic quinuclidinyl-Δ2-isoxazoline analogs, which have shown potential as potent and selective α7 nicotinic agonists. chemicalbook.com The reactivity of the methylene (B1212753) group allows for a range of reactions, including hydrogenations, cycloadditions, and other functional group interconversions, making this compound a key starting material for creating libraries of novel piperidine derivatives for drug discovery and other applications.

| Property | Value |

| CAS Number | 276872-89-0 |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Appearance | White powder |

This data is compiled from publicly available information. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENNZHRFKNCIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460144 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276872-89-0 | |

| Record name | tert-Butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-methylidenepiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc 3 Methylenepiperidine

Strategies Involving N-Boc-3-Piperidone as a Precursor

A common and direct approach to N-Boc-3-methylenepiperidine involves the use of the commercially available N-Boc-3-piperidone as the starting material. chemicalbook.com The core of this strategy lies in the conversion of the ketone group at the 3-position into an exocyclic methylene (B1212753) group.

Olefination Reactions (e.g., Wittig-type Methylenation)

The Wittig reaction is a widely employed method for the methylenation of N-Boc-3-piperidone. masterorganicchemistry.comgoogle.com This reaction utilizes a phosphorus ylide, typically generated from a methyltriphenylphosphonium (B96628) halide (such as the bromide or iodide salt) and a strong base like n-butyllithium or potassium tert-butoxide. masterorganicchemistry.comlookchem.com The ylide reacts with the ketone to form the desired carbon-carbon double bond, yielding this compound. acs.orgmdma.ch This method is often efficient, with reported yields in the range of 85%. lookchem.com

| Phosphonium Salt | Base | Solvent | Reported Yield |

| Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran | ~85% lookchem.com |

| Methyltriphenylphosphonium bromide | Potassium bis(trimethylsilyl)amide | Tetrahydrofuran | High whiterose.ac.uk |

Alternative Transformations from N-Boc-3-Piperidone

Besides the Wittig reaction, other olefination methods can be applied. The Petasis reaction, which uses dimethyltitanocene, has been reported for the methylenation of related 2,3-dihydropyridin-4-ones to form 4-methylene-1,2,3,4-tetrahydropyridines. arkat-usa.org Another alternative involves the Julia-Kocienski olefination, which uses a sulfone reagent to generate the alkene. sci-hub.se Additionally, a two-step approach involving the addition of an organometallic reagent like a Grignard reagent to the ketone, followed by dehydration of the resulting tertiary alcohol, can also yield the exocyclic alkene.

De Novo Synthesis Approaches to the this compound Core

De novo synthesis strategies build the piperidine (B6355638) ring from acyclic precursors, offering flexibility in the introduction of various substituents.

Intramolecular Cyclization Reactions (e.g., Radical Cyclizations leading to 3-Methylenepiperidine followed by Boc-protection)

Intramolecular radical cyclization provides a powerful method for constructing the 3-methylenepiperidine core. bbhegdecollege.com For instance, the radical rearrangement of aziridines derived from amino alcohols can lead to the formation of piperidine rings. whiterose.ac.uk Another approach involves the mercury(II) nitrate-catalyzed cyclization of 6-aminohex-1-yne, which initially generates 2-methylenepiperidine that can subsequently be protected with a Boc group. beilstein-journals.orgnih.gov Intramolecular cyclization of allylsilanes with iminium ions is another effective strategy for forming the methylenepiperidine ring system. tandfonline.comacs.org

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has become a prominent method for the synthesis of cyclic alkenes, including this compound. organic-chemistry.org This reaction typically employs a ruthenium-based catalyst, such as a Grubbs catalyst, to cyclize an acyclic diene precursor. orgsyn.orgorgsyn.org For the synthesis of this compound, a suitable N-Boc protected diallylamine (B93489) derivative can be used as the RCM substrate. whiterose.ac.uk The reaction is often high-yielding and tolerates a wide range of functional groups. whiterose.ac.ukvulcanchem.com

| Catalyst | Substrate Type | Product |

| Grubbs Catalyst | N-Boc-diallylamine | N-Boc-3-pyrroline orgsyn.org |

| Grubbs Catalyst | Functionalized diallylamine | Unsaturated pipecolate whiterose.ac.uk |

Asymmetric and Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of great importance in drug discovery. nih.gov Asymmetric synthesis methods aim to control the stereochemistry of these derivatives. nih.gov

One strategy involves the kinetic resolution of racemic N-Boc-2-aryl-4-methylenepiperidines using a chiral base like n-BuLi/(+)-sparteine. acs.org This allows for the separation of enantiomers and provides access to enantioenriched 2,4-disubstituted piperidines. acs.org Furthermore, stereoselective functionalization of the methylene group in this compound can be achieved through various asymmetric reactions. For example, asymmetric hydrogenation of the double bond using a chiral catalyst can produce chiral 3-methylpiperidine (B147322) derivatives. nih.gov Another approach is the asymmetric dihydroxylation or epoxidation of the alkene, which can introduce new stereocenters with high enantioselectivity.

| Method | Application | Key Feature |

| Kinetic Resolution | Separation of enantiomers of 2-aryl-4-methylenepiperidines | Use of a chiral base acs.orgnih.gov |

| Asymmetric Hydrogenation | Stereoselective reduction of the double bond | Chiral metal catalysts nih.gov |

| Asymmetric Dihydroxylation | Introduction of two adjacent stereocenters | Chiral ligands |

| Asymmetric Epoxidation | Formation of a chiral epoxide | Chiral catalysts |

Kinetic Resolution Strategies for Enantioenriched Methylenepiperidines

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in an enantioenriched, unreacted starting material and a product with the opposite configuration.

A prominent strategy for the kinetic resolution of N-Boc-protected piperidines involves asymmetric deprotonation using a chiral base. Research has shown that the combination of n-butyllithium (n-BuLi) and the chiral ligand (-)-sparteine (B7772259) can effectively resolve racemic N-Boc-2-aryl-4-methylenepiperidines. nih.govwikipedia.org In this process, the chiral base selectively deprotonates one enantiomer of the piperidine at a faster rate. nih.gov The resulting lithiated intermediate can then be trapped with an electrophile, yielding a 2,2-disubstituted product, while the unreacted starting material is recovered with high enantiomeric purity. nih.govwikipedia.org The enantioselectivity can be inverted by using the other enantiomer of the chiral ligand, (+)-sparteine, providing access to the opposite enantiomer of the resolved starting material. nih.gov This method has proven effective for a range of 2-aryl substituted methylenepiperidines, affording high enantiomeric ratios (er) for both the recovered starting material and the functionalized product. nih.gov

Another approach to kinetic resolution is through enantioselective acylation, which has been demonstrated for disubstituted piperidines. marz-kreations.com This method employs a chiral catalyst, such as a combination of an achiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid, to selectively acylate one enantiomer of the amine, allowing for the separation of the enantioenriched unreacted amine. marz-kreations.com While the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, it remains a reliable and effective tool for accessing enantiopure materials, especially in early-stage drug discovery. marz-kreations.com

| Substrate (Aryl Group) | Chiral Ligand | Recovered Starting Material (% yield, er) | Product (% yield, er) |

|---|---|---|---|

| Phenyl | (+)-Sparteine | 41% (96:4) | 52% (94:6) |

| 4-Methoxyphenyl | (+)-Sparteine | 43% (94:6) | 51% (92:8) |

| 4-Fluorophenyl | (+)-Sparteine | 44% (95:5) | 50% (93:7) |

| Phenyl | (-)-Sparteine | 45% (8:92) | 49% (11:89) |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical and reliable method for controlling stereochemistry. wikipedia.orgyork.ac.uk This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. oup.comresearchgate.net The auxiliary then directs a subsequent reaction to occur diastereoselectively, after which it can be cleaved and often recycled. oup.comresearchgate.net

In the context of piperidine synthesis, carbohydrate-derived auxiliaries have proven effective. researchgate.netwiley-vch.de For instance, O-pivaloylated D-arabinopyranosylamine can be used as a chiral auxiliary in a domino Mannich-Michael reaction. researchgate.net The synthesis begins with the condensation of the carbohydrate auxiliary with an aldehyde to form a chiral aldimine. ru.nl This imine then reacts with a silyl (B83357) dienol ether, such as Danishefsky's diene, in a tandem Mannich-Michael reaction. researchgate.netwiley-vch.de The bulky pivaloyl groups on the carbohydrate scaffold effectively shield one face of the imine, leading to a highly diastereoselective nucleophilic attack and the formation of an N-arabinosyl dehydropiperidinone. researchgate.netru.nl This intermediate can be further functionalized, for example, through conjugate addition, before the auxiliary is removed to yield the enantioenriched piperidine derivative. researchgate.net A key advantage of this strategy is that by using the pseudo-enantiomeric D-galactosylamine auxiliary, one can access the opposite enantiomer of the final product. ru.nl

Another widely used class of auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones, developed by Enders. wikipedia.orgmarz-kreations.com This method involves forming a chiral hydrazone from a ketone or aldehyde. wikipedia.org Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) forms a chiral azaenolate, which can then be alkylated diastereoselectively. wikipedia.org Subsequent cleavage of the auxiliary yields the α-alkylated carbonyl compound with high enantiomeric purity. wikipedia.org This method has been successfully applied to the synthesis of various substituted piperidine alkaloids. marz-kreations.comiupac.org

| Auxiliary | Reaction Type | Substrate | Product | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| O-Pivaloyl-D-galactosylamine | Mannich-Michael | N-Galactosyl aldimine + Danishefsky's diene | N-Galactosyl dehydropiperidone | >95:5 |

| O-Pivaloyl-D-arabinopyranosylamine | Mannich-Michael | N-Arabinosyl aldimine + Danishefsky's diene | N-Arabinosyl dehydropiperidone | >95:5 |

Asymmetric Catalysis in Methylenepiperidine Formation

Asymmetric catalysis offers a highly efficient route to chiral molecules, as only a substoichiometric amount of a chiral catalyst is required to generate a large quantity of enantioenriched product.

One powerful strategy is the palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidine. researchgate.net This method allows for the direct functionalization of the piperidine ring at the 3-position. The regioselectivity between α- and β-arylation can be controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. researchgate.net The use of flexible biarylphosphine ligands tends to favor the formation of the desired β-arylated product. researchgate.net While this method has been demonstrated for creating 3-arylpiperidines, it establishes a key principle for asymmetric functionalization of the piperidine core.

Intramolecular cyclization reactions promoted by chiral catalysts are also prevalent. An intramolecular asymmetric aza-Michael cyclization, promoted by a chiral phosphoric acid catalyst, has been used to synthesize enantioenriched 3-spiropiperidines. wiley-vch.de This "Clip-Cycle" approach involves a cross-metathesis reaction to create the cyclization precursor, followed by the chiral acid-catalyzed cyclization to form the piperidine ring with high enantioselectivity. wiley-vch.de Similarly, organocatalyzed intramolecular heteroatom Michael additions using diaryl TMS-prolinol catalysts can construct enantioenriched piperidine rings from linear enal precursors. wikipedia.org This method has been successfully applied to the enantioselective synthesis of alkaloids such as pelletierine. wikipedia.org

A highly diastereoselective synthesis of 2,6-cis-disubstituted-4-methylenepiperidines has been achieved through a Mannich-type intramolecular cyclization of an allylsilane onto an iminium ion, demonstrating a powerful method for constructing complex methylenepiperidine frameworks. nih.gov

| Catalytic System | Reaction Type | Substrate Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Palladium / Chiral Phosphoric Acid Ligand | C-H Arylation | N-Boc-piperidine | 3-Arylpiperidine | Regioselective | researchgate.net |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | N-Cbz-protected amino-thioacrylate | 3-Spiropiperidine | up to 96:4 er | wiley-vch.de |

| Diaryl TMS-prolinol ether | Intramolecular Michael Addition | Cbz-protected amino-enal | 2-Substituted piperidine | up to 99% ee | wikipedia.org |

Chemical Transformations and Reactivity of N Boc 3 Methylenepiperidine

Reactions at the Exocyclic Methylene (B1212753) Group

The exocyclic double bond in N-Boc-3-methylenepiperidine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic Additions (e.g., Halogenation, Hydrofunctionalization)

The electron-rich nature of the exocyclic methylene group makes it susceptible to attack by electrophiles. While specific examples of halogenation on this compound are not extensively detailed in the provided search results, the general reactivity of similar exocyclic methylene groups suggests that reactions with electrophilic halogen sources (e.g., Br₂, NBS) would proceed to give the corresponding dihalo- or halohydrin-substituted piperidines.

Hydrofunctionalization reactions represent a significant class of electrophilic additions. For instance, the hydroboration-oxidation of a related N-Boc-2-aryl-4-methylenepiperidine using borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521) yields the corresponding primary alcohol as a single diastereoisomer. acs.org This transformation highlights the synthetic utility of the methylene group in accessing functionalized piperidine (B6355638) scaffolds.

| Reaction | Reagents | Product | Reference |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | (1-(tert-butoxycarbonyl)piperidin-3-yl)methanol | acs.org |

Nucleophilic Additions and Conjugate Additions

The exocyclic methylene group can participate in conjugate addition reactions, particularly when activated by an adjacent electron-withdrawing group. While direct nucleophilic addition to the unactivated double bond of this compound is less common, related systems demonstrate the feasibility of such transformations. For example, N-Boc-4-pyridones undergo 1,4-conjugate addition with Grignard reagents in the presence of a Lewis acid like chlorotrimethylsilane (B32843) (TMSCl) or boron trifluoride etherate (BF₃·Et₂O) without the need for copper catalysis. researchgate.net This suggests that with appropriate activation, the exocyclic methylene moiety could undergo similar reactions.

A notable application involves the palladium-catalyzed β-alkyl Suzuki-Miyaura coupling of N-Boc-4-methylenepiperidine with aryl halides, which serves as a method for synthesizing 4-arylmethylpiperidines. mdma.ch

Oxidative Transformations

The exocyclic double bond is susceptible to various oxidative cleavage and transformation reactions. Ozonolysis, for instance, would be expected to cleave the double bond to yield N-Boc-3-oxopiperidine. While not explicitly detailed for this compound in the provided results, this is a standard transformation for alkenes.

Reductive Transformations

Catalytic hydrogenation of the exocyclic methylene group provides a straightforward route to 3-methylpiperidine (B147322) derivatives. This reaction typically proceeds with high efficiency using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. A highly diastereoselective synthesis of 2,4-disubstituted piperidines was achieved through a dissolving metal reduction of 2-substituted N-acyl-α,β-unsaturated esters and styrenes, which were initially formed via a Wittig olefination of the corresponding 4-piperidones. mdma.ch This method underscores the utility of reducing the double bond to create stereochemically defined piperidine structures.

Functionalization of the Piperidine Ring System

Beyond the reactivity of the methylene group, the piperidine ring itself can be functionalized through modern synthetic methods.

C-H Functionalization (e.g., Remote C-H Activation, Direct C-H Arylation)

The direct functionalization of C-H bonds is a powerful strategy for modifying the piperidine core. Palladium-catalyzed β-C(sp³)–H arylation of N-Boc-piperidines has been reported as a direct method to produce 3-arylpiperidines. researchgate.net The regioselectivity between α- and β-arylation can be controlled by the choice of ligand, with flexible biarylphosphines favoring the β-arylated product. researchgate.net This approach involves the generation of an α-palladated intermediate, which can then undergo β-hydride elimination and subsequent cross-coupling. researchgate.net

Remote C-H activation strategies, often guided by a directing group, enable functionalization at positions distal to the nitrogen atom. rsc.orgdmaiti.com While many methods require a directing group pre-installed on the ring, ligand-controlled palladium-catalyzed migrative cross-coupling has been shown to be effective for the β-C(sp³)–H arylation of sterically unhindered N-Boc-protected secondary aliphatic amines, including piperidines. researchgate.net This process typically involves an initial α-lithiation directed by the Boc group, followed by transmetalation and palladium-catalyzed arylation. researchgate.net

| Reaction | Catalyst/Ligand | Product | Key Feature | Reference |

| β-C(sp³)–H Arylation | Palladium / Flexible Biarylphosphine | N-Boc-3-arylpiperidine | Ligand-controlled regioselectivity | researchgate.net |

| α-Arylation | Palladium / Rigid Biarylphosphine | N-Boc-2-arylpiperidine | Ligand-controlled regioselectivity | researchgate.net |

| Migrative Cross-Coupling | Palladium / Appropriate Phosphine (B1218219) Ligand | C3-arylated piperidine | Regiocontrolled functionalization via Pd migration | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions at Ring Positions

The piperidine ring within N-Boc-protected structures can be functionalized through various metal-catalyzed cross-coupling reactions. These methods are powerful tools for creating carbon-carbon bonds at specific ring positions, often by leveraging C-H activation or by pre-functionalizing the ring with a halide.

A notable strategy involves the palladium-catalyzed β-arylation of N-Boc-piperidines, which directly forges a bond between an aryl group and the C3 position of the piperidine ring. researchgate.net The selectivity between α- and β-arylation can be controlled by the choice of phosphine ligand, with flexible biarylphosphines favoring the desired β-arylated products. researchgate.net This approach can proceed through a Negishi coupling of an α-zincated Boc-piperidine, which, depending on the ligand, can lead to either C2 or C3 arylated products. researchgate.net

Another powerful method is the B-alkyl Suzuki–Miyaura coupling. While demonstrated on the analogous N-Boc-4-methylenepiperidine, the principle is applicable. This reaction begins with the hydroboration of the exocyclic methylene group, which generates an in-situ alkylborane. This intermediate then undergoes a palladium-catalyzed cross-coupling with various aryl bromides, iodides, or triflates to yield 4-benzylpiperidine (B145979) derivatives. acs.orgnih.gov

Stille reactions have also been employed on related iodinated piperidine systems. For instance, N-Boc-5-iodo-4-methylene-1,2,3,4-tetrahydropyridine undergoes a Stille coupling with tributyl(1-ethoxyvinyl)tin, catalyzed by Pd(PPh₃)₄, to produce the corresponding 5-acetyl derivative in a 40% yield. arkat-usa.orgarkat-usa.org

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Piperidine Scaffolds

| Reaction Type | Substrate Type | Catalyst/Reagents | Position Functionalized | Product Type | Citation |

|---|---|---|---|---|---|

| β-Arylation | N-Boc-piperidine | Palladium catalyst, Biarylphosphine ligand | C3 (β-position) | 3-Arylpiperidines | researchgate.net |

Derivatization at Unsubstituted Positions

Beyond the cross-coupling of pre-functionalized positions, modern synthetic methods allow for the direct derivatization of otherwise unreactive C(sp³)–H bonds on the piperidine ring. These reactions are often directed by the N-Boc group.

The palladium-catalyzed β-C(sp³)–H arylation is a prime example, enabling the synthesis of valuable 3-arylpiperidines directly from N-Boc-piperidine. researchgate.net The mechanism involves a sequence of C-H activation and reductive elimination, with ligand choice being critical for controlling regioselectivity. researchgate.net

A complementary approach involves the initial deprotonation of a C-H bond to form an organometallic intermediate, which is then quenched with an electrophile. The N-Boc group can direct the lithiation to the α-position (C2 or C6) using reagents like s-BuLi in the presence of TMEDA. researchgate.netacs.org This α-lithiated intermediate can then be transmetalated with zinc and used in subsequent cross-coupling reactions to introduce substituents at the C2 position. researchgate.net The conditions for this lithiation-substitution sequence are crucial; for N-Boc-2-phenylpiperidine, the reaction proceeds efficiently at -78 °C, whereas related pyrrolidine (B122466) systems require higher temperatures due to slower rotation of the Boc group. acs.org

Table 2: Methods for Derivatization at Unsubstituted Ring Positions

| Method | Reagents | Position Functionalized | Intermediate | Citation |

|---|---|---|---|---|

| C-H Arylation | Pd Catalyst, Ligand, Aryl Halide | C3 (β-position) | Palladacycle | researchgate.net |

| Directed Lithiation-Substitution | s-BuLi/TMEDA, then Electrophile | C2 (α-position) | α-Lithiated Species | researchgate.netacs.org |

Transformations Involving the N-Boc Group

The N-Boc group is not merely a passive spectator; it serves as a key reactive handle for deprotection to liberate the secondary amine or for activating adjacent bonds toward further transformations.

Boc Deprotection Strategies

The removal of the tert-butoxycarbonyl (Boc) group is a fundamental and frequently performed transformation, yielding the free secondary amine, 3-methylenepiperidine. The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is widely used for this purpose. researchgate.netdepositolegale.it The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and isobutylene (B52900) (or its capture as tert-butanol). Other acidic reagents, such as hydrochloric acid in various solvents, are also effective. beilstein-journals.org

In addition to standard acidic methods, more specialized reagents have been developed for chemoselective deprotection under milder conditions. For example, Samarium(III) chloride (SmCl₃) can catalyze the selective removal of acid-sensitive protecting groups like Boc. organic-chemistry.org Another mild method employs a catalytic amount of the tris-4-bromophenylamminium radical cation ("magic blue") in combination with triethylsilane to facilitate the cleavage of the tert-butyl-oxygen bond. organic-chemistry.org

Table 3: Selected Boc Deprotection Strategies

| Reagent(s) | Conditions | Notes | Citation |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective method. | researchgate.netdepositolegale.it |

| Hydrochloric Acid (HCl) | 6 M aqueous solution, reflux | Strong acid conditions. | beilstein-journals.org |

| Samarium(III) Chloride (SmCl₃) | - | Catalytic, chemoselective. | organic-chemistry.org |

| "Magic Blue", Triethylsilane | - | Catalytic, mild radical-based cleavage. | organic-chemistry.org |

Transamidation and N-Alkylation Reactions

Once the piperidine nitrogen is deprotected, it becomes a nucleophilic secondary amine, ready for further functionalization such as N-alkylation. Separately, the N-Boc group itself can be used to activate an amide bond for transamidation reactions.

Transamidation: The N-Boc group plays an active role in facilitating transamidation reactions. When a secondary amide is N-acylated with a Boc group, the amide C-N bond is weakened and electronically activated. rsc.orgnih.gov This activation allows for nucleophilic attack by a primary or secondary amine, resulting in the displacement of the original nitrogen substituent and the formation of a new amide bond. This process can be achieved under metal-free conditions, for example, by heating in ethanol (B145695) at 45 °C, which can lead to nearly quantitative yields of the transamidated product. thieme-connect.com Base-mediated protocols using LiHMDS or Cs₂CO₃ are also effective. nih.govrsc.org Furthermore, nickel-catalyzed methods have been developed to achieve the transamidation of N-Boc activated aliphatic amides. rsc.org

N-Alkylation: Following the removal of the Boc group (as described in 3.3.1), the resulting 3-methylenepiperidine can undergo a variety of N-alkylation reactions. This is a standard transformation for secondary amines. The reaction typically involves treating the amine with an alkyl halide in the presence of a base. For instance, N-alkylation with benzyl (B1604629) bromide can be accomplished using potassium carbonate (K₂CO₃) as the base in a solvent like DMF. More modern and sustainable "borrowing hydrogen" or "hydrogen autotransfer" methodologies allow for the N-alkylation of amines using alcohols as the alkylating agents, catalyzed by ruthenium or iron complexes, with water as the only byproduct. researchgate.netcore.ac.uk

Table 4: Examples of N-Alkylation Reactions Post-Boc Deprotection

| Alkylating Agent | Catalyst/Base | Product Type | Citation |

|---|---|---|---|

| Benzyl bromide | K₂CO₃ | N-Benzyl-3-methylenepiperidine | |

| Allyl bromide | NaH | N-Allylpiperidine derivative | whiterose.ac.uk |

| Alcohols (e.g., fatty alcohols) | Ruthenium or Iron complexes | N-Alkylpiperidines | researchgate.netcore.ac.uk |

Applications of N Boc 3 Methylenepiperidine As a Key Synthetic Building Block

Construction of Complex Piperidine (B6355638) Derivatives

The piperidine scaffold is a ubiquitous structural motif found in a vast number of natural products and pharmaceutical agents. mdma.ch The strategic functionalization of N-Boc-3-methylenepiperidine provides a powerful platform for accessing a variety of complex piperidine derivatives, including poly-substituted piperidines, spirocyclic systems, and fused ring structures.

Synthesis of Poly-substituted Piperidines

The exocyclic double bond in this compound is highly amenable to a range of addition and functionalization reactions, enabling the introduction of multiple substituents onto the piperidine ring. Researchers have successfully employed this strategy to generate diverse libraries of 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.org A notable approach involves the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines through asymmetric deprotonation, yielding enantioenriched piperidine fragments that can be further elaborated. acs.org This method allows for the controlled installation of various functional groups at the 4-position, leading to a selection of differently substituted piperidines without loss of enantiopurity. acs.org

Furthermore, the reactivity of the methylene (B1212753) group facilitates reactions such as hydroamination, allowing for the modular construction of chiral aminopiperidines. researchgate.net These poly-substituted piperidines serve as valuable intermediates for the synthesis of a wide range of biologically active molecules. smolecule.com

Generation of Spirocyclic Systems

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. This compound serves as an excellent precursor for the synthesis of spirocyclic systems containing a piperidine ring. chemicalbook.com For instance, it has been utilized in the preparation of spirocyclic quinuclidinyl-Δ2-isoxazoline analogs, which have shown potential as potent and selective α7 nicotinic agonists. chemicalbook.comlookchem.com

One synthetic strategy involves a [2+2] cycloaddition reaction of N-Boc-4-methylenepiperidine with dichloroketene (B1203229) to generate a spirocyclic dichlorocyclobutanone intermediate. whiterose.ac.uk This intermediate can then be further transformed into a variety of spirocyclic building blocks. whiterose.ac.uk Additionally, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved, providing access to enantioenriched spiro-compounds that are valuable as 3D fragments in drug discovery. researchgate.net

Annulation Reactions to Fused Ring Systems

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another powerful application of this compound. The exocyclic double bond can participate in various cycloaddition and rearrangement reactions to construct fused bicyclic and polycyclic systems. A key example is the use of a Claisen rearrangement to synthesize 4-substituted-3-methylenepiperidines, which are crucial intermediates in the synthesis of the core ABC ring system of manzamine alkaloids. acs.org This intramolecular rearrangement sets the stage for subsequent stereoselective transformations to build the complex fused ring structure. The ability to construct such intricate systems highlights the utility of this compound in the total synthesis of complex natural products.

Role in the Synthesis of Biologically Active Molecules

The versatility of this compound as a synthetic intermediate extends to its crucial role in the preparation of a wide range of biologically active molecules. Its ability to serve as a scaffold for the introduction of various pharmacophoric groups makes it an invaluable tool in drug discovery and natural product synthesis.

Precursor for Pharmaceutical Intermediates (e.g., Chiral Aminopiperidines, Dipeptidyl Peptidase IV Inhibitors)

This compound is a key starting material for the synthesis of various pharmaceutical intermediates. One of the most significant applications is in the preparation of chiral aminopiperidines. For example, (R)-N-Boc-3-aminopiperidine is a crucial intermediate in the synthesis of several dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. chemicalbook.comnih.gov The synthesis of these chiral amines often involves the conversion of N-Boc-3-piperidone, derived from this compound, through methods like condensation with a chiral auxiliary followed by reduction. google.com

The development of efficient synthetic routes to these chiral aminopiperidines is of great interest to the pharmaceutical industry. nih.govgoogle.com The versatility of the piperidine ring allows for the synthesis of a variety of DPP-IV inhibitors, including sitagliptin, linagliptin, and alogliptin. chemicalbook.com

Scaffold for Natural Product Synthesis (e.g., Alkaloid Precursors like chromone (B188151) and flavonoid piperidine alkaloids)

This compound and its derivatives are instrumental in the synthesis of various natural products, particularly alkaloids. The piperidine ring is a common structural feature in many alkaloids with diverse biological activities. researchgate.net

A notable application is in the synthesis of chromone and flavonoid piperidine alkaloids, which have shown potent anticancer activity. nih.govnih.govacs.org A general synthetic approach involves the reaction of tetrahydro-3-pyridinemethanol derivatives with phenols, followed by an intramolecular C-H phenolization via an aromatic Claisen rearrangement to form 4-(2-hydroxyphenyl)-3-methylenepiperidines. nih.govnih.govacs.orgresearchgate.net This key intermediate, derived from the this compound scaffold, allows for the construction of the chromone or flavonoid core. nih.govnih.govacs.org This strategy has been successfully applied to the formal synthesis of flavopiridol (B1662207) and rohitukine. nih.govnih.gov

The ability to functionalize the piperidine ring and the exocyclic double bond provides a modular approach to a wide range of alkaloid precursors, demonstrating the power of this compound in the synthesis of complex and biologically relevant natural products. researchgate.netmdpi.com

Building Block for Fluorinated Bioisosteres

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. researchgate.net this compound is a key precursor for the synthesis of fluorinated piperidine scaffolds, which are sought-after as bioisosteres in drug design. The exocyclic double bond of this compound provides a reactive handle for various fluorination strategies.

Research has demonstrated the synthesis of fluorinated piperidines, which are valuable three-dimensional (3D) fragments for fragment-based drug discovery (FBDD). researchgate.net The strategic incorporation of fluorine can modulate the physicochemical properties of the piperidine ring, such as its basicity (pKa) and lipophilicity (logP), which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug molecule.

One of the notable applications involves the synthesis of 3-fluoro-3-methylpiperidines. The reaction of this compound allows for the introduction of both a fluorine atom and a methyl group at the 3-position of the piperidine ring. This transformation creates a stereocenter, and methods have been developed to control the stereochemical outcome of the reaction, yielding specific isomers with defined pharmacological activities.

The synthesis of these fluorinated bioisosteres often involves electrophilic fluorination of an enolate or a related nucleophilic species derived from the this compound scaffold. Alternatively, nucleophilic fluorination can be employed on a suitably functionalized intermediate. The resulting fluorinated piperidines can then be further elaborated into more complex drug-like molecules.

| Precursor Compound | Resulting Fluorinated Scaffold | Key Transformation |

| This compound | 3-Fluoro-3-substituted piperidines | Fluorination of the exocyclic double bond |

| This compound | 4,4-Difluoro-3-methylpiperidine derivatives | Multi-step synthesis involving ring manipulation |

This table showcases the transformation of this compound into valuable fluorinated building blocks.

Design and Synthesis of Drug Fragments for Lead-like Compounds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low-molecular-weight fragments that can be subsequently optimized and linked together to generate high-affinity drug candidates. This compound is an ideal starting material for generating 3D fragments that can explore a wider chemical space compared to flat aromatic structures. acs.org

The functionalization of the exocyclic methylene group in this compound allows for the creation of a diverse range of substituted piperidine fragments. acs.org These fragments can be designed to have specific vectors for growth, enabling their elaboration into more complex, lead-like molecules. whiterose.ac.uk For instance, reactions such as hydroboration-oxidation, ozonolysis, and cycloadditions can be employed to introduce a variety of functional groups at the 3-position and the adjacent carbon.

Research has focused on the development of synthetic routes to generate libraries of piperidine-based fragments from this compound. These fragments often possess desirable properties for lead-like compounds, such as a higher fraction of sp3-hybridized carbons, which can lead to improved solubility and better pharmacokinetic properties.

A study on the kinetic resolution of related N-Boc-2-aryl-4-methylenepiperidines highlights the potential for creating enantioenriched piperidine fragments. acs.org Although this study does not directly use this compound, the principles can be extended to its derivatives, allowing for the synthesis of chiral fragments that can interact stereoselectively with biological targets. The ability to generate structurally diverse and stereochemically defined fragments from this compound underscores its importance in the design and synthesis of novel lead-like compounds for drug discovery programs. whiterose.ac.uk

| Starting Material | Synthetic Strategy | Resulting Fragment Type | Application |

| This compound | Cross-coupling reactions | Aryl-substituted piperidines | Scaffolds for lead optimization nih.gov |

| This compound | Reductive amination | 3-(Aminomethyl)piperidine derivatives | Introduction of basic side chains nih.gov |

| This compound | Cycloaddition reactions | Spirocyclic piperidines | Generation of 3D complexity lookchem.comchemicalbook.com |

This table illustrates the utility of this compound in generating diverse drug fragments for the development of lead-like compounds.

Advanced Spectroscopic and Computational Studies in N Boc 3 Methylenepiperidine Research

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

The precise structure and conformational preferences of N-Boc-3-methylenepiperidine are critical for its application in stereoselective synthesis. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, are pivotal in providing this information. While a dedicated crystallographic study on this compound is not widely published, data from commercial suppliers and analogous substituted piperidines offer significant insights. asianpubs.orgresearchgate.netacs.org

Advanced NMR Techniques: ¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the piperidine (B6355638) ring are sensitive to their chemical environment and spatial orientation. For instance, in related 3-substituted piperidines, the axial and equatorial protons exhibit distinct chemical shifts and coupling constants, which can be used to deduce the ring's conformation. asianpubs.orgasianpubs.org The presence of the bulky N-Boc group influences the ring inversion, often favoring a chair conformation where the substituent at the 3-position can adopt either an axial or equatorial orientation. The exocyclic methylene (B1212753) group in this compound gives rise to characteristic signals in the olefinic region of the ¹H NMR spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, providing crucial information about the molecule's three-dimensional structure and preferred conformation. researchgate.net For example, a NOE correlation between the protons of the methylene group and specific protons on the piperidine ring can help define the spatial arrangement of the exocyclic double bond relative to the ring.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its fragmentation patterns. acs.org Under electrospray ionization (ESI) conditions, the molecule can be observed as a protonated species [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, which confirms the elemental composition of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted N-Boc-Piperidine Ring System

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 3.5 - 4.0 (axial/equatorial) | 40 - 45 |

| C3 | 2.0 - 2.5 (axial/equatorial) | 30 - 35 |

| C4 | 1.5 - 2.0 (axial/equatorial) | 25 - 30 |

| C5 | 1.5 - 2.0 (axial/equatorial) | 25 - 30 |

| C6 | 3.5 - 4.0 (axial/equatorial) | 40 - 45 |

| Methylene (=CH₂) | 4.5 - 5.0 | 100 - 110 |

| Methylene (=C H₂) | Not Applicable | 140 - 150 |

| Boc (C=O) | Not Applicable | 154 - 156 |

| Boc (t-Bu) | 1.4 - 1.5 | 80 - 82 |

| Boc (t-Bu) | Not Applicable | 28 - 29 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents on the piperidine ring.

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for studying the properties and reactivity of molecules like this compound, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. acs.orgnih.gov In the context of this compound, DFT calculations are particularly useful for studying reaction mechanisms, such as the hydroboration of the exocyclic double bond. researchgate.netrsc.org

By calculating the energies of reactants, transition states, and products, DFT can be used to predict the regioselectivity and stereoselectivity of a reaction. For the hydroboration of this compound, DFT calculations can help determine whether the boron atom will add to the exocyclic carbon or the C3 carbon of the piperidine ring, and from which face of the double bond the addition will occur. researchgate.netrsc.org These calculations can model the transition state structures and their corresponding activation energies, providing a rationale for the observed product distribution. rsc.org Computational studies on similar exocyclic alkenes have shown that the regioselectivity is often governed by a combination of steric and electronic factors. nih.govresearchgate.net

The piperidine ring can exist in various conformations, such as chair, boat, and twist-boat. asianpubs.orgnih.gov The presence of the N-Boc group and the 3-methylene substituent introduces specific conformational preferences. Computational methods, including molecular mechanics and DFT, are used to calculate the relative energies of these different conformations. researchgate.netnih.gov

These calculations can predict the most stable conformation of this compound, which is crucial for understanding its reactivity and for designing stereoselective reactions. For instance, the accessibility of the two faces of the exocyclic double bond can be influenced by the conformation of the piperidine ring. By understanding the conformational landscape, chemists can better predict and control the stereochemical outcome of reactions involving this compound. Studies on related 3-substituted piperidines have demonstrated that the conformational equilibrium can be influenced by the nature of the substituent and the solvent. asianpubs.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity Prediction

Mechanistic Investigations of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and for developing new synthetic methodologies.

A key reaction of this compound is its hydroboration, which is often followed by oxidation to yield the corresponding alcohol or used in cross-coupling reactions. google.comgoogle.comgoogle.com The elucidation of the reaction pathway involves identifying the key intermediates and transition states.

The hydroboration of the exocyclic double bond is believed to proceed through a four-membered ring transition state where the boron atom adds to the less substituted carbon (the exocyclic carbon) and the hydrogen atom adds to the more substituted carbon (C3 of the piperidine ring). rsc.org This is consistent with the general mechanism of hydroboration of alkenes. researchgate.net The resulting organoborane intermediate can then be further functionalized. Computational studies on the hydroboration of alkenes have provided detailed insights into the nature of these intermediates and the factors that control the reaction's selectivity. rsc.org

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. While specific kinetic data for reactions of this compound are not extensively reported in the literature, general principles of reaction kinetics can be applied.

The rate of reactions such as hydroboration would be expected to depend on the concentrations of this compound and the borane (B79455) reagent, as well as on the temperature. acs.orgnih.gov The activation parameters, such as the enthalpy and entropy of activation, could be determined through temperature-dependent kinetic studies. This information would provide further insights into the mechanism of the reaction and the structure of the transition state. For example, a highly negative entropy of activation would be consistent with a highly ordered transition state, such as the four-membered ring transition state proposed for hydroboration.

Future Directions and Emerging Research Avenues for N Boc 3 Methylenepiperidine

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental responsibility is driving the development of sustainable synthetic methodologies. For piperidine (B6355638) derivatives like N-Boc-3-methylenepiperidine, future efforts will concentrate on minimizing waste, reducing energy consumption, and avoiding hazardous reagents. chemistryjournals.net

Key strategies for greener synthesis include:

Catalytic Hydrogenation: Traditional methods for creating the saturated piperidine ring often involve the hydrogenation of pyridine (B92270) precursors. The development of novel heterogeneous catalysts, such as cobalt nanoparticles, allows for these reactions to be performed under milder, acid-free conditions and even in environmentally benign solvents like water. nih.gov This approach circumvents the need for more hazardous or energy-intensive reduction methods.

Minimizing Protecting Groups: A core principle of green chemistry is to reduce the number of synthetic steps, particularly those involving the addition and removal of protecting groups. chemistryjournals.net Research into direct functionalization methods that are compatible with the N-Boc group, or alternative protecting groups that can be removed under greener conditions, will be a priority.

Alternative Solvents and Energy Sources: The use of alternative solvents such as water, ionic liquids, and supercritical fluids is a hallmark of green chemistry. chemistryjournals.net Exploring synthetic routes in these media can reduce reliance on volatile and toxic organic solvents. Additionally, techniques like microwave-assisted synthesis can dramatically shorten reaction times and lower energy consumption compared to conventional heating. chemistryjournals.net While specific applications to this compound synthesis are still emerging, these general principles will guide future process development. For instance, the synthesis of related 4-methylenepiperidine (B3104435) derivatives has been achieved, providing a basis for optimizing greener conditions. mdpi.com

Exploration of Novel Catalytic Systems for Functionalization

The true value of this compound lies in its potential for selective functionalization. The development of sophisticated catalytic systems is unlocking new ways to modify both the piperidine ring and the exocyclic methylene (B1212753) group, enabling the creation of a diverse array of complex molecules from a single precursor.

Recent advances in catalysis have demonstrated powerful methods for modifying piperidine scaffolds:

Palladium-Catalyzed C(sp³)–H Arylation: Researchers have developed palladium-based catalysts that can directly functionalize the C-H bonds of the piperidine ring. researchgate.net A significant breakthrough is the ability to control the position of arylation (e.g., at the β-position) through the careful selection of phosphine (B1218219) ligands. This allows for the direct synthesis of valuable 3-arylpiperidines, a common motif in pharmaceuticals, from simple N-Boc-piperidine. researchgate.net

Rhodium-Catalyzed C-H Insertion: Rhodium carbenoid chemistry offers another powerful tool for site-selective C-H functionalization. By choosing the appropriate rhodium catalyst and modifying the nitrogen protecting group, it is possible to direct C-H insertion to different positions on the piperidine ring. researchgate.net

Kinetic Resolution and Asymmetric Deprotonation: For creating chiral piperidine derivatives, kinetic resolution via asymmetric deprotonation has proven highly effective. Using a chiral base like n-BuLi with sparteine, it is possible to selectively deprotonate one enantiomer of a racemic mixture of N-Boc-2-aryl-4-methylenepiperidines. acs.org This allows for the synthesis of highly enantioenriched 2,2-disubstituted piperidines, which are valuable building blocks for drug discovery. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis is an emerging strategy that enables novel transformations under mild conditions. This approach has been used for the dehydrogenation of saturated aza-heterocycles to create ene-carbamates, which can then be further functionalized. researchgate.net This opens up new avenues for modifying the this compound scaffold.

| Catalytic System | Transformation | Key Advantage | Reference |

|---|---|---|---|

| Palladium / Biarylphosphines | β-C(sp³)–H Arylation | Direct, ligand-controlled regioselectivity for 3-arylpiperidines. | researchgate.net |

| Rhodium / Donor-Acceptor Carbenes | Site-Selective C-H Insertion | Catalyst control over functionalization at various ring positions. | researchgate.net |

| n-BuLi / Sparteine | Kinetic Resolution | Access to highly enantioenriched chiral piperidine building blocks. | acs.org |

| Gold(I) Complexes | Oxidative Amination | Difunctionalization of double bonds to form N-heterocycles. | semanticscholar.org |

| Photoredox / Copper Catalysts | Dehydrogenation/Hydrofunctionalization | Mild conditions for creating and functionalizing ene-carbamates. | researchgate.net |

Expansion of Applications in Drug Discovery and Chemical Biology

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved pharmaceuticals, found in drugs targeting a vast range of diseases. nih.gov this compound serves as a key starting point for synthesizing novel piperidine-containing compounds with therapeutic potential.

Future applications will likely focus on several key areas:

Kinase Inhibitors: Piperidine scaffolds are foundational in many small-molecule kinase inhibitors used in oncology. pmarketresearch.com For example, Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib (B1684441) feature a modified piperidine structure. The ability to generate diverse libraries of substituted piperidines from this compound will aid in the discovery of next-generation inhibitors with improved selectivity and potency. pmarketresearch.com

Central Nervous System (CNS) Agents: Piperidine derivatives are pivotal in the development of drugs for CNS disorders, including Alzheimer's disease and novel antipsychotics. pmarketresearch.com this compound is a reagent used in the synthesis of spirocyclic analogs that act as potent and selective α7 nicotinic agonists, a target relevant to cognitive function. chemicalbook.com The structural diversity accessible from this building block is crucial for tuning properties like blood-brain barrier permeability.

Novel Scaffolds for Unmet Needs: The versatility of the methylenepiperidine core allows for its incorporation into a wide variety of molecular architectures. This is critical for addressing unmet medical needs, such as in the development of therapies for rare diseases or novel antiviral and antibacterial agents. nih.govpmarketresearch.com

Design of Next-Generation Methylenepiperidine-Based Building Blocks

A significant trend in medicinal chemistry is the move towards molecules with greater three-dimensionality. Flat, 2D molecules have dominated screening collections, but 3D fragments often exhibit improved selectivity and better physicochemical properties. rsc.org this compound is an ideal starting point for creating these complex, next-generation building blocks.

Emerging research in this area includes:

Spirocyclic Scaffolds: The exocyclic double bond of this compound is a handle for cycloaddition reactions to create spirocyclic systems. For instance, a [2+2] cycloaddition can be used to form a spirocyclobutanone, which can be further elaborated into novel 3D building blocks for fragment-based drug discovery. whiterose.ac.uk These spirocyclic piperidines introduce conformational rigidity and novel exit vectors for exploring chemical space. whiterose.ac.uklifechemicals.com

Diverse Functionalization of the Methylene Group: The methylene group is not just a precursor for cycloadditions; it can be transformed into a wide range of other functional groups. This allows for the creation of libraries of 2,4-disubstituted piperidines with diverse properties, serving as versatile building blocks for parallel synthesis and library generation. acs.org

Bioisosteres and Scaffold Hopping: Advanced building blocks derived from this compound can serve as bioisosteric replacements for the simple piperidine ring. researchgate.net Designing novel scaffolds, such as 1-azaspiro[3.3]heptanes, that mimic the spatial arrangement of piperidine but have different physical and biological properties is a key strategy in modern drug design. researchgate.net

| Building Block Class | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Spirocyclobutyl Piperidines | [2+2] Cycloaddition on methylene group | Increases 3-dimensionality for fragment-based drug discovery. | whiterose.ac.uk |

| Enantioenriched 2,4-Disubstituted Piperidines | Kinetic resolution followed by methylene functionalization | Provides chiral building blocks with multiple points of diversity. | acs.org |

| Azaspiro[3.3]heptanes | Multi-step synthesis from piperidine precursors | Serves as a next-generation bioisostere for piperidine. | researchgate.net |

| Polyfunctional Piperidines | Functionalization of dihydropyridinone intermediates | Access to complex, multi-substituted piperidine alkaloids and amino acids. | rsc.org |

Q & A

Q. What are the recommended laboratory synthesis methods for N-Boc-3-Methylenepiperidine?

this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 3-position. A common approach involves:

- Boc Protection : Reacting 3-methylenepiperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF .

- Characterization : The product is purified via column chromatography and verified using NMR (¹H/¹³C), HPLC, and GC-MS to confirm purity (>95%) and structural integrity .

- Custom Synthesis : Some protocols highlight custom modifications, such as enantioselective biocatalytic reduction using carbonyl reductases for chiral intermediates, achieving >98% enantiomeric excess in optimized conditions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the Boc group’s presence (δ ~1.4 ppm for tert-butyl protons) and the methylene group’s stereochemistry .

- Chromatography : HPLC and GC-MS validate purity (>95%) and detect impurities, particularly in custom-synthesized batches .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 197.3 g/mol for this compound) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at 0–6°C in airtight containers to prevent degradation via hydrolysis or oxidation .

- Moisture Control : Use desiccants in storage environments, as the Boc group is sensitive to moisture and acidic conditions .

- Decomposition Risks : Avoid exposure to heat (>60°C) to prevent decomposition into hazardous byproducts like nitrogen oxides .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .

- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 3 for respiratory irritation) .

- Waste Disposal : Segregate chemical waste and consult professional disposal services to avoid environmental release (P273 code) .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in enantioselective syntheses?

- Catalytic Efficiency : Use immobilized carbonyl reductases (e.g., from Candida parapsilosis) to achieve >90% yield and high enantiomeric excess. Optimize parameters: pH 7.0–8.0, 30–35°C, and NADPH cofactor recycling .

- Solvent Systems : Replace traditional solvents (THF) with greener alternatives like ethanol-water mixtures to enhance biocatalyst stability and reduce byproducts .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate the desired enantiomer early, minimizing racemization .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., melting points) of this compound derivatives?

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., drying time, heating rates) to identify methodological discrepancies .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., PubChem, NIST Chemistry WebBook) to isolate outliers and validate consensus values .

- Advanced Characterization : Use differential scanning calorimetry (DSC) to resolve conflicting melting points, ensuring sample purity via recrystallization .

Q. What role does this compound play in medicinal chemistry research?

- Scaffold for Drug Design : Its rigid piperidine core and Boc-protected amine are leveraged in synthesizing protease inhibitors and kinase-targeting compounds. For example, it serves as a precursor to chiral intermediates in antiviral agents .

- Structure-Activity Relationship (SAR) Studies : Modifications at the 3-methylenepiperidine position are explored to enhance binding affinity and metabolic stability in preclinical models .

Q. What methodologies are recommended for developing robust analytical assays for this compound in complex matrices?

- LC-MS/MS : Employ tandem mass spectrometry with electrospray ionization (ESI) for sensitive quantification in biological samples (LOQ < 1 ng/mL) .

- Derivatization Strategies : Use trifluoroacetic anhydride (TFAA) to enhance volatility in GC-MS analyses, improving detection limits .

- Validation Protocols : Follow ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (90–110%) in method validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.